2-Amino-1-methylbenzimidazole
Overview
Description
2-Amino-1-methylbenzimidazole is a member of benzimidazoles . It has been studied for its carbonyl-scavenging ability . It is known to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .
Synthesis Analysis
Adducts of natural allyl, phenethyl, and benzyl isothiocyanates and this compound were synthesized . After optimization of the reaction conditions, the target 2-benzimidazolylthioureas were obtained in reasonable yields .Molecular Structure Analysis
The empirical formula of this compound is C8H9N3 . The SMILES string representation is Cn1c(N)nc2ccccc12 . The detailed molecular and crystal structures of these compounds were characterized by spectroscopic and X-ray methods .Chemical Reactions Analysis
The mechanism of the Menshutkin reaction between this compound and iodomethane has been studied in both the gas phase and in liquid acetonitrile . It is reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .Physical And Chemical Properties Analysis
The empirical formula of this compound is C8H9N3 . The molecular weight is 147.18 . The SMILES string representation is Cn1c(N)nc2ccccc12 .Scientific Research Applications
Antibacterial Activity
- 2-Amino and 2-methylbenzimidazole derivatives, including 2-Amino-1-methylbenzimidazole, show inhibitory activity against Bacillus cereus, a type of bacteria. Their antibacterial activity can be modeled using the lipophilicity descriptor, indicating a correlation between lipophilicity and inhibitory potential (Podunavac-Kuzmanovic, Cvetković, & Barna, 2009).
Antiallergic Properties
- Derivatives of this compound have been synthesized and evaluated for their antiallergic activity, demonstrating potential as antiallergic agents in certain conditions (Wade, Toso, Matson, & Stelzer, 1983).
Corrosion Inhibition
- Benzimidazole derivatives, such as 2-Methylbenzimidazole, have been studied for their potential as corrosion inhibitors, indicating relevance in materials science and engineering (Obot & Obi-Egbedi, 2010).
Ferroelectric and Antiferroelectric Properties
- Studies show that certain benzimidazoles, including 2-Methylbenzimidazole, exhibit ferroelectric and antiferroelectric properties at above-room temperatures, suggesting applications in electronic devices (Horiuchi et al., 2012).
Bioremediation
- This compound has been identified as a degradation product in the bioremediation of certain environmental contaminants, demonstrating its role in environmental science (Pandey et al., 2010).
Antimicrobial Agents
- Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their effectiveness as antimicrobial agents against various microorganisms (Shinde & Raskar, 2019).
Coordination Chemistry
- Studies on the coordination chemistry of this compound with metal chelates open up avenues in the field of inorganic chemistry and materials science (Garnovskii et al., 1996).
Enzyme Inhibition
- Certain this compound derivatives have been synthesized and found to be effective inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential in neurodegenerative disease research (Zhu et al., 2013).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
It has been studied in the context of the Menshutkin reaction, where it reacts with iodomethane in both gas phase and liquid acetonitrile . Additionally, it’s reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .
Biochemical Pathways
Benzimidazole derivatives are known to have diverse pharmacological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure .
Result of Action
It’s known to have carbonyl-scavenging ability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, benzimidazoles have been reported as effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action of 2-Amino-1-methylbenzimidazole may also be influenced by environmental conditions.
Safety and Hazards
Future Directions
Benzimidazole, the core structure of 2-Amino-1-methylbenzimidazole, is a promising pharmacophore . It has been found in a variety of biologically active molecules and has stimulated the need for efficient ways to synthesize these heterocyclic leads . The prevalence of benzimidazole cores in biologically active molecules could lead to the development of new drugs .
Biochemical Analysis
Biochemical Properties
2-Amino-1-methylbenzimidazole has been reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates . The nature of these interactions involves the formation of covalent bonds between the amino group of this compound and the isothiocyanate group of the interacting molecules .
Cellular Effects
It is known that benzimidazole derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a Menshutkin reaction with iodomethane, which has been studied in both gas phase and liquid acetonitrile . This reaction leads to the formation of intermediate arylamides, which then undergo dehydration to form benzimidazoles .
Dosage Effects in Animal Models
It is known that benzimidazole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzimidazole derivatives can interact with various enzymes and cofactors .
properties
IUPAC Name |
1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZKQJLNGNJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167330 | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1622-57-7 | |
Record name | 1-Methyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1622-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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